molecular formula C20H23N3O4S B2474019 methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923138-94-7

methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2474019
CAS No.: 923138-94-7
M. Wt: 401.48
InChI Key: VDWAFTRCNNJVMD-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a propylsulfanyl group. Pyrido[2,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of 3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate can then undergo cyclization with a pyrimidine derivative in the presence of a catalyst to form the desired pyrido[2,3-d]pyrimidine core. Subsequent functionalization steps, such as methylation and propylsulfanyl substitution, are carried out to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or propylsulfanyl groups using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in inflammation and cell proliferation. For example, it may inhibit the NF-kB pathway, leading to reduced production of pro-inflammatory cytokines . Additionally, it can modulate the activity of certain kinases and transcription factors, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and biological activities. The presence of the methoxyphenyl and propylsulfanyl groups enhances its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-5-9-28-20-22-17-16(18(24)23-20)15(12-7-6-8-13(10-12)26-3)14(11(2)21-17)19(25)27-4/h6-8,10,15H,5,9H2,1-4H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWAFTRCNNJVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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